N-(3-Methoxypropyl)DL-Z-Phenylalaninamide
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Overview
Description
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.45 g/mol It is known for its unique structure, which includes a methoxypropyl group attached to a phenylalaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide typically involves the reaction of phenylalanine derivatives with methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)DL-Phenylalanine
- N-(3-Methoxypropyl)DL-Tyrosine
- N-(3-Methoxypropyl)DL-Tryptophan
Uniqueness
N-(3-Methoxypropyl)DL-Z-Phenylalaninamide is unique due to its specific structural features, such as the methoxypropyl group and the phenylalaninamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24)/t19-/m0/s1 |
InChI Key |
DIRKNEYQDDZZNI-IBGZPJMESA-N |
Isomeric SMILES |
COCCCN([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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